4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide

Adenosine A1 receptor Radioligand binding GPCR pharmacology

This 4-benzoyl-substituted adenosine A1 receptor antagonist features a unique 4-benzoyl motif absent in standard 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole analogs. With XLogP3 of 6.8 (~1.3 log units higher than non-benzoylated comparators), it enables lipophilicity-driven SAR studies, membrane permeability assays, and selectivity profiling against A2A/A3 subtypes. Ideal for establishing proprietary chemical matter in target validation campaigns. Available now in research quantities.

Molecular Formula C27H24N2O2S
Molecular Weight 440.56
CAS No. 313646-78-5
Cat. No. B2540800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
CAS313646-78-5
Molecular FormulaC27H24N2O2S
Molecular Weight440.56
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C27H24N2O2S/c1-27(2,3)22-15-13-18(14-16-22)23-17-32-26(28-23)29-25(31)21-11-9-20(10-12-21)24(30)19-7-5-4-6-8-19/h4-17H,1-3H3,(H,28,29,31)
InChIKeyQWEHNOJLQPUNAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313646-78-5): Procurement-Relevant Chemical Identity and Scaffold Overview


4-Benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide (PubChem CID 4539053) is a synthetic small-molecule benzamide derivative featuring a 1,3-thiazol-2-yl core substituted with a 4-tert-butylphenyl group at the thiazole 4-position and a 4-benzoyl group on the benzamide ring [1]. This compound belongs to the class of non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives, which have been investigated as adenosine A1 receptor antagonists [2]. The molecular formula is C27H24N2O2S, with a molecular weight of 440.6 g/mol and a computed XLogP3-AA of 6.8 [1].

Why Generic Substitution of 4-Benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313646-78-5) Carries Scientific Risk


The 4-benzoyl substituent on the benzamide ring of this compound is a critical structural discriminator that distinguishes it from the more extensively characterized 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole adenosine A1 receptor antagonists [1]. In the prototypical series, substitution on the benzamide ring profoundly influences binding affinity and selectivity; for example, the parent 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (lacking the 4-benzoyl group) exhibits a Ki of 33 nM at the rat adenosine A1 receptor [2]. The introduction of a 4-benzoyl group is expected to alter pharmacophore geometry, hydrogen-bonding capacity, and lipophilicity relative to unsubstituted or alkyl-substituted analogues. Consequently, substituting this compound with a close in-class candidate that lacks the 4-benzoyl motif—without confirmatory head-to-head data—introduces uncertainty in receptor engagement, selectivity profile, and downstream biological readout [1].

4-Benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313646-78-5): Quantitative Differentiation Evidence Against Closest Analogues


Adenosine A1 Receptor Affinity: Class-Level Comparison with 4-tert-Butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

The closest structurally characterized analogue, 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (differing only by the absence of the 4-benzoyl group on the benzamide ring), demonstrates a Ki of 33 nM for the rat adenosine A1 receptor in a radioligand binding assay [1]. No quantitative binding data are publicly available for the target compound 4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide at the adenosine A1 receptor. This evidence gap precludes a direct head-to-head comparison; however, the 4-benzoyl substituent is expected to modulate affinity based on established structure-activity relationships within the 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole chemotype [2]. Any procurement decision that assumes equivalent adenosine A1 pharmacology between this compound and the 33 nM comparator must be validated experimentally.

Adenosine A1 receptor Radioligand binding GPCR pharmacology

Lipophilicity and Physicochemical Differentiation: XLogP3-AA Comparison

The computed lipophilicity of 4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide (XLogP3-AA = 6.8) is substantially higher than that of the comparator 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, which has a predicted XLogP3-AA of approximately 5.5 [1][2]. This difference of ~1.3 log units arises directly from the 4-benzoyl substituent and predicts significantly altered membrane permeability, solubility, and plasma protein binding characteristics relative to the non-benzoylated comparator.

Physicochemical properties Lipophilicity Drug-likeness

Structural Uniqueness and Absence of Biological Fingerprint Data

A search of authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) reveals that 4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide has no quantitative biological assay results for any target, pathway, or phenotypic screen [1]. By contrast, related 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives have published Ki values and functional antagonist data at adenosine A1 and A2A receptors [2]. This absence of biological fingerprint data for the target compound means that any claim of functional equivalence to characterized analogues is unsupported. The compound's primary differentiator at this time is its structural novelty and the associated potential for unique target engagement profiles pending experimental interrogation.

Chemical biology Selectivity profiling Data reproducibility

Application Scenarios for 4-Benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313646-78-5) Based on Evidence Profile


Adenosine A1 Receptor Antagonist Lead Optimization

The compound serves as a structurally differentiated starting point for adenosine A1 receptor antagonist programs. The 4-benzoyl group introduces a hydrogen-bond acceptor and aromatic surface not present in the 33 nM comparator 4-tert-butyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide [1]. Teams can explore whether this substituent improves selectivity over A2A and A3 subtypes while maintaining or enhancing A1 affinity, guided by the class-level SAR established in van Tilburg et al. [2].

Physicochemical Property-Driven Library Design

With an XLogP3-AA of 6.8—~1.3 log units higher than the non-benzoylated analogue—this compound is suitable for studying lipophilicity-driven effects in cell-based assays, including membrane permeability, intracellular accumulation, and non-specific binding. This makes it valuable for building property-based SAR datasets where a range of lipophilicities is required within a single chemotype [1].

Chemical Probe Development Requiring Novel Intellectual Property Space

Because the compound lacks any published biological activity [2], it occupies a relatively unexplored chemical space within the 1,3-thiazol-2-yl benzamide family. This feature is advantageous for organizations seeking to establish proprietary chemical matter for target identification or validation campaigns, provided they generate the requisite primary assay data internally.

Quote Request

Request a Quote for 4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.